molecular formula C22H18BrNO4 B214429 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214429
M. Wt: 440.3 g/mol
InChI Key: QKMCWQWUOGUCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of indole derivatives and has a complex structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been found to have a low toxicity profile, making it a potentially safe compound for use in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its low toxicity profile, which makes it a safe compound for use in cell and animal studies. However, its complex structure and multi-step synthesis process can make it challenging to produce in large quantities, which can limit its use in high-throughput screening assays.

Future Directions

There are several future directions for the research and development of 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to optimize the synthesis method to improve the yield and scalability of the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical pathways involved in the compound's effects.

Synthesis Methods

The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of 5-methylfuran-2-carboxylic acid with ethyl chloroformate to form ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate. This intermediate is then reacted with benzylamine and sodium hydride to form ethyl 2-(benzylamino)-2-(5-methylfuran-2-yl)-2-oxoacetate. The final step involves the bromination of the indole ring using N-bromosuccinimide to produce 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases such as arthritis and cardiovascular diseases.

properties

Product Name

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H18BrNO4

Molecular Weight

440.3 g/mol

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C22H18BrNO4/c1-14-7-10-20(28-14)19(25)12-22(27)17-11-16(23)8-9-18(17)24(21(22)26)13-15-5-3-2-4-6-15/h2-11,27H,12-13H2,1H3

InChI Key

QKMCWQWUOGUCDZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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